molecular formula C9H7F3O3 B1427327 5-methoxy-2-(trifluoromethyl)Benzoic acid CAS No. 716-31-4

5-methoxy-2-(trifluoromethyl)Benzoic acid

Cat. No.: B1427327
CAS No.: 716-31-4
M. Wt: 220.14 g/mol
InChI Key: JMDOWBGYPYBWDC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-methoxy-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis and various scientific research applications .

Biological Activity

5-Methoxy-2-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H8F3O2C_9H_8F_3O_2 and a molecular weight of approximately 238.16 g/mol. The presence of the methoxy group enhances solubility, while the trifluoromethyl group increases lipophilicity, potentially enhancing bioactivity.

Anti-inflammatory Effects

Research indicates that benzoic acid derivatives can modulate inflammatory responses. In particular, compounds that include trifluoromethyl groups often demonstrate enhanced anti-inflammatory effects due to their ability to interact with inflammatory mediators. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Neuropharmacological Activity

This compound has been associated with neuropharmacological effects. Research indicates that compounds with similar structures can influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities in animal models. For example, the compound has been shown to affect orexin receptors, which are involved in regulating arousal and appetite .

Study on Protein Degradation Systems

A study evaluated the biological activity of various benzoic acid derivatives, including those structurally related to this compound. The findings indicated that these compounds could promote the activity of proteasomal and autophagy-lysosome pathways in human fibroblasts, suggesting potential applications in anti-aging therapies .

Neuropharmacological Investigations

In a neuropharmacological context, a related compound was tested for its effects on anxiety and fear responses in rats. The results demonstrated that it attenuated cardiovascular responses to conditioned fear and influenced learning and memory processes positively . This suggests that this compound may also exhibit similar neuroprotective properties.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including:

  • Trifluoromethylation : Introduction of the trifluoromethyl group using reagents such as TMSCF3.
  • Methoxylation : Addition of the methoxy group through methylation reactions.
  • Carboxylation : Formation of the carboxylic acid functional group via oxidation processes.

These steps can be optimized based on desired yields and purity levels .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC9H8F3O2Contains both methoxy and trifluoromethyl groups
3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acidC10H8F3NIncludes a cyano group enhancing reactivity
2-(Trifluoromethyl)benzoic acidC8H6F3O2Lacks methoxy group but retains trifluoromethyl

Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDOWBGYPYBWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733753
Record name 5-Methoxy-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-31-4
Record name 5-Methoxy-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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